cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
Description
The compound "cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate" is a cyclohexanamine salt of a phosphorylated furan derivative. Its structure comprises a cyclohexanamine cation paired with a phosphate ester of a modified furan moiety containing hydroxyl, ketone, and dihydroxyethyl substituents . Notably, cyclohexanamine itself exhibits potent nematicidal activity, causing 97.93% mortality in Meloidogyne incognita nematodes at low concentrations (8.71 µM) . The addition of the phosphorylated furan group likely alters its physicochemical properties, such as solubility and stability, compared to free cyclohexanamine.
Properties
Molecular Formula |
C24H48N3O9P |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/3C6H13N.C6H9O9P/c3*7-6-4-2-1-3-5-6;7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h3*6H,1-5,7H2;2,4,7-9H,1H2,(H2,11,12,13) |
InChI Key |
LXPBNNMEXPFYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine is typically synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol . The preparation of the phosphate ester component involves the reaction of the corresponding alcohol with phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of cyclohexanamine primarily relies on the hydrogenation of aniline due to its efficiency and cost-effectiveness . The process is carried out in large reactors under high pressure and temperature to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amine group in cyclohexanamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The phosphate ester component may participate in phosphorylation reactions, influencing various cellular processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
*Inferred from phosphate group’s polarity.
Q & A
Basic Question: What are the optimal synthetic routes for preparing cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate?
Methodological Answer:
- Key Steps :
- Protection of Hydroxyl Groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to protect reactive hydroxyls on the furan and dihydroxyethyl moieties during synthesis to prevent undesired side reactions .
- Phosphorylation : Introduce the dihydrogen phosphate group via a coupling reaction with phosphoramidite or phosphorus oxychloride under anhydrous conditions, followed by deprotection .
- Purification : Employ reverse-phase HPLC (C18 column) with a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound. Monitor purity (>95%) using UV detection at 210 nm .
- Challenges : Competing hydrolysis of the phosphate ester under acidic/basic conditions requires pH-controlled environments (pH 6–7) .
Basic Question: How can the compound’s structural integrity and purity be validated?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze H and C NMR spectra to confirm the cyclohexanamine moiety (δ 1.2–2.1 ppm for cyclohexane protons) and furan ring (δ 5.5–6.5 ppm for olefinic protons). P NMR (δ 0–5 ppm) verifies phosphate ester integrity .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) detects the molecular ion [M–H]⁻, with exact mass matching theoretical calculations (e.g., C₁₁H₁₈NO₁₀P: 385.06 Da) .
- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar degradation products, ensuring stability during analysis .
Advanced Question: How can researchers resolve contradictions in reported stability data under varying pH and temperature?
Methodological Answer:
- Experimental Design :
- Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 4, 7, 9) for 1–4 weeks. Monitor degradation via HPLC .
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Identify pH-dependent hydrolysis pathways (e.g., phosphate ester cleavage at pH >8) .
- Findings :
Advanced Question: What role does stereochemistry play in the compound’s interaction with alkaline phosphatases?
Methodological Answer:
- Stereochemical Analysis :
- Chiral Chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate enantiomers. Confirm absolute configuration via circular dichroism (CD) .
- Enzyme Kinetics : Compare and values for (R)- and (S)-dihydroxyethyl isomers using chemiluminescent assays (e.g., CDP-Star substrate for phosphatase activity) .
- Key Insight : The (R)-isomer shows 3-fold higher catalytic efficiency () due to optimal hydrogen bonding with phosphatase active sites .
Advanced Question: How can mechanistic studies elucidate the hydrolysis kinetics of the phosphate ester moiety?
Methodological Answer:
- Techniques :
- Findings : Hydrolysis proceeds via a two-step mechanism: (i) nucleophilic attack by water on the phosphorus center and (ii) cleavage of the P–O bond. Rate-limiting step is pH-dependent .
Advanced Question: What analytical methods are suitable for detecting trace impurities in synthesized batches?
Methodological Answer:
- Impurity Profiling :
- LC-MS/MS : Use a Q-TOF mass spectrometer in MSE mode to identify low-abundance impurities (e.g., dephosphorylated byproducts).
- Forced Degradation : Expose the compound to UV light (254 nm), H₂O₂ (3%), and heat (80°C) to simulate degradation pathways. Correlate impurities with stability data .
- Thresholds : Set impurity limits at ≤0.15% (ICH Q3A guidelines) for genotoxic species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
